(2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol
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Overview
Description
(2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a hydroxyl group attached to a propan-1-ol backbone, with a methyl group and a 3-methylphenyl group as substituents. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with ®-2-methylpropanal to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of (2R)-2-Methyl-3-(3-methylphenyl)propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can yield a fully saturated alcohol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and tosyl chloride.
Major Products:
Oxidation: (2R)-2-Methyl-3-(3-methylphenyl)propanone, (2R)-2-Methyl-3-(3-methylphenyl)propanoic acid.
Reduction: Various saturated alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of optically active products.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients, particularly those requiring chiral purity.
Biochemical Studies: It is employed in studies involving enzyme-substrate interactions and metabolic pathways.
Industry:
Fragrance Industry: this compound is used as an intermediate in the production of fragrances and flavoring agents.
Material Science: It is utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol involves its interaction with various molecular targets, depending on its application. In pharmaceuticals, it may act as a precursor to active compounds that interact with specific enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that facilitate its incorporation into larger molecular structures.
Comparison with Similar Compounds
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the substituents.
3-(3-Methylphenyl)propan-1-ol: Lacks the chiral center and the additional methyl group.
2-Methyl-3-phenylpropan-1-ol: Similar structure but without the methyl group on the phenyl ring.
Uniqueness:
Chirality: The presence of a chiral center in (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol makes it unique compared to its achiral counterparts.
Functional Group Positioning: The specific positioning of the methyl and phenyl groups contributes to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
(2R)-2-methyl-3-(3-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWASCQLXRRQD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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